Adenosine monophosphate

Description

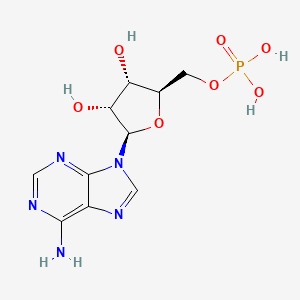

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

role of AMP in gene expression regulation

An In-depth Technical Guide on the Core Role of Adenosine Monophosphate (AMP) in Gene Expression Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (AMP) is a central molecule in cellular bioenergetics and a critical second messenger in signal transduction pathways. Its intracellular concentration, particularly the AMP:ATP ratio, serves as a crucial indicator of the cell's energy status. Fluctuations in AMP levels trigger sophisticated signaling cascades that modulate a wide array of cellular processes, including the intricate regulation of gene expression. This regulation is fundamental for adapting to metabolic stress, controlling cell growth, and maintaining homeostasis.

This technical guide delves into the core mechanisms by which AMP governs gene expression, primarily through two major pathways: the AMP-activated protein kinase (AMPK) pathway, a master regulator of metabolism, and the cyclic AMP (cAMP)-dependent pathway, which mediates responses to hormonal and neurotransmitter signals. We will explore the signaling cascades, present quantitative data, provide detailed experimental protocols for studying these phenomena, and visualize the key pathways and workflows.

The AMPK Signaling Pathway: A Master Regulator of Metabolic Gene Expression

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] When cellular energy is depleted, indicated by an increase in the AMP:ATP ratio, AMP binds to the regulatory γ-subunit of the AMPK heterotrimeric complex. This binding induces a conformational change that allosterically activates AMPK and promotes its phosphorylation on threonine 172 of the catalytic α-subunit by upstream kinases, primarily LKB1.[1]

Once activated, AMPK orchestrates a metabolic shift, inhibiting ATP-consuming anabolic pathways and promoting ATP-producing catabolic pathways.[2] A significant part of this response involves the long-term regulation of gene expression through the direct and indirect phosphorylation of nuclear proteins.[3][4]

Key Nuclear Targets of AMPK:

-

CREB (cAMP Response Element-Binding Protein): AMPK can directly phosphorylate CREB at Ser133, the same site targeted by Protein Kinase A (PKA). This phosphorylation enhances CREB's ability to recruit coactivators like CBP/p300, thereby modulating the expression of genes with cAMP response elements (CREs) in their promoters, such as hexokinase II.

-

CRTC2 (CREB-Regulated Transcription Coactivator 2): In the liver, AMPK phosphorylates CRTC2, promoting its binding to 14-3-3 proteins and subsequent sequestration in the cytoplasm. This prevents CRTC2 from co-activating CREB in the nucleus, leading to the downregulation of gluconeogenic genes like G6PC and PCK1.

-

ChREBP (Carbohydrate-Response Element-Binding Protein): AMPK can phosphorylate the liver-specific transcription factor ChREBP, which impairs its ability to bind DNA and activate genes involved in glycolysis and fatty acid synthesis.

-

p53: Under conditions of energy stress, AMPK can phosphorylate and stabilize the tumor suppressor p53. This leads to cell cycle arrest, allowing the cell to conserve energy and repair damage, and involves the transcriptional activation of p53 target genes like p21.

The cAMP-PKA-CREB Pathway: A Classic Route for Signal-Induced Gene Expression

The cyclic AMP (cAMP) signaling pathway is a primary mechanism through which cells respond to extracellular signals like hormones and neurotransmitters. The binding of a ligand to its G-protein-coupled receptor (GPCR) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to dissociate, releasing the active catalytic subunits. These active subunits then translocate to the nucleus where they phosphorylate various transcription factors, most notably CREB.

CREB-Mediated Transcription:

-

Phosphorylation: PKA phosphorylates CREB on a key serine residue (Ser133).

-

Coactivator Recruitment: Phosphorylated CREB recruits the transcriptional coactivator CREB-binding protein (CBP) and its homolog p300.

-

DNA Binding and Transcription: The CREB-CBP/p300 complex binds to specific DNA sequences known as cAMP Response Elements (CREs), which have the consensus sequence 5'-TGACGTCA-3'. This binding event recruits the basal transcription machinery to the promoter, initiating the transcription of target genes.

Genes regulated by the cAMP-PKA-CREB pathway are diverse and play roles in metabolism (e.g., PEPCK), neuronal plasticity (c-fos, BDNF), and endocrine function (somatostatin).

Quantitative Data on AMP-Mediated Gene Expression

The activation of AMP-sensitive pathways leads to quantifiable changes in gene expression. Luciferase reporter assays are commonly used to measure the transcriptional activity of specific promoters in response to stimuli.

| Stimulus | Cell Line | Reporter Construct | Observed Effect | Reference |

| AICAR (AMPK activator) | HEK-293 | CREB-driven luciferase | ~3-fold increase in luciferase activity over 24 hours | |

| AICAR (AMPK activator) | Rat Epitrochlearis Muscle | Endogenous protein | Increase in phospho-CREB levels |

Experimental Protocols

Investigating the role of AMP in gene regulation requires a combination of techniques to measure changes in protein-DNA interactions and promoter activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine whether a specific protein, such as a transcription factor, binds to a specific genomic region in vivo.

Objective: To detect the in vivo binding of an AMPK-regulated transcription factor (e.g., CREB) to a target gene promoter following cellular stimulation.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293) and grow to ~80-90% confluency. Treat cells with an AMPK activator (e.g., 1 mM AICAR) or vehicle control for a specified time (e.g., 4 hours).

-

Protein-DNA Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and lyse them in a buffer containing protease inhibitors to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer. Sonicate the chromatin to produce DNA fragments of an average size of 200-1000 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate a portion of the lysate overnight at 4°C with rotation with a specific antibody against the transcription factor of interest (e.g., anti-phospho-CREB Ser133). Use a non-specific IgG as a negative control.

-

Save a small aliquot of the lysate as the "input" control.

-

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify the specific promoter region of interest. Analyze the amount of precipitated DNA relative to the input control. An enrichment in the specific antibody IP compared to the IgG control indicates binding.

Dual-Luciferase® Reporter Assay

This assay is used to quantify the transcriptional activity of a specific promoter. It involves co-transfecting cells with a plasmid containing the firefly luciferase gene under the control of the promoter of interest and a second plasmid containing the Renilla luciferase gene under a constitutive promoter as a transfection control.

Objective: To measure the change in transcriptional activity of a CRE-containing promoter in response to AMPK or PKA activation.

Detailed Methodology:

-

Plasmid Preparation: Prepare high-quality plasmid DNA for:

-

Reporter: Firefly luciferase gene downstream of a promoter containing CRE sites (e.g., pGL4.29[luc2P/CRE/Hygro]).

-

Control: Renilla luciferase gene downstream of a constitutive promoter (e.g., pRL-TK).

-

-

Cell Transfection: Seed cells (e.g., HeLa or HEK-293) in a 96-well plate. Co-transfect the cells with the firefly and Renilla luciferase plasmids using a suitable transfection reagent.

-

Cell Treatment: After 24-48 hours, replace the medium with fresh medium containing the desired stimulus (e.g., Forskolin to activate adenylyl cyclase, or AICAR to activate AMPK) or vehicle control. Incubate for the desired period (e.g., 6-24 hours).

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Luciferase Activity Measurement:

-

Transfer 20 µL of the cell lysate to a white-walled, clear-bottom 96-well plate.

-

Use a luminometer equipped with dual injectors.

-

Firefly Measurement: Inject 100 µL of Luciferase Assay Reagent II (containing luciferin substrate) and measure the luminescence for 2-10 seconds.

-

Renilla Measurement: Inject 100 µL of Stop & Glo® Reagent, which quenches the firefly reaction and provides the substrate (coelenterazine) for Renilla luciferase. Measure the luminescence immediately.

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. This normalization corrects for variations in cell number and transfection efficiency. Compare the normalized ratios of treated samples to control samples to determine the fold change in promoter activity.

Measurement of Intracellular AMP Levels

To directly correlate changes in gene expression with cellular energy status, it is essential to measure intracellular AMP concentrations.

Methodology: HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for separating and quantifying adenine nucleotides (ATP, ADP, and AMP) from cellular extracts.

-

Sample Preparation: Rapidly homogenize cell or tissue samples in an ice-cold extraction buffer (e.g., perchloric acid) to quench metabolic activity.

-

Extraction: Centrifuge the homogenate to pellet protein and debris. Neutralize the supernatant.

-

HPLC Analysis: Inject the extract onto a reversed-phase column (e.g., C18). Use a phosphate buffer gradient to separate ATP, ADP, and AMP.

-

Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm. Quantify the concentrations by comparing the peak areas to those of known standards.

Alternative Methodology: Commercial Assay Kits

For higher throughput, several commercial kits are available that use enzymatic reactions to generate a colorimetric or luminescent signal proportional to the amount of AMP. These assays typically involve a series of enzymatic steps that convert AMP into a detectable product.

Conclusion and Implications for Drug Development

The regulation of gene expression by AMP is a cornerstone of cellular adaptation, linking metabolic status directly to the transcriptional machinery. The AMPK and cAMP-PKA-CREB pathways represent two powerful, interconnected systems that translate physiological signals into precise genetic responses. AMPK acts as a guardian of cellular energy, adjusting gene expression to promote catabolism and suppress anabolism during stress. The cAMP pathway, in contrast, responds to external cues to modulate genes involved in a vast range of physiological functions.

For drug development professionals, these pathways are fertile ground for therapeutic intervention.

-

Metabolic Diseases: AMPK activators are being intensely investigated as treatments for type 2 diabetes and obesity, as they can transcriptionally repress gluconeogenesis and lipogenesis.

-

Oncology: Given that AMPK activation can phosphorylate p53 and inhibit cell growth pathways, targeting AMPK is a promising strategy in cancer therapy.

-

Neurodegenerative Diseases: The CREB pathway is integral to neuronal survival and memory formation. Modulators of this pathway could offer therapeutic benefits for conditions like Alzheimer's disease.

A thorough understanding of the technical details of these pathways and the experimental methods used to probe them is essential for the rational design and development of novel therapeutics that target the intricate nexus of cellular metabolism and gene expression.

References

An In-depth Technical Guide to Extracellular Adenosine Monophosphate (eAMP) Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine monophosphate (eAMP) is increasingly recognized not merely as an intermediate metabolite in the purinergic signaling cascade but as a signaling molecule in its own right. Traditionally viewed as the substrate for ecto-5'-nucleotidase (CD73) in the generation of immunosuppressive adenosine, recent evidence has illuminated direct, adenosine-independent signaling pathways initiated by eAMP. This guide provides a comprehensive technical overview of these pathways, focusing on the direct interaction of eAMP with adenosine receptors, its role in modulating immune cell function, and the experimental methodologies required to investigate its effects. Particular emphasis is placed on the direct activation of the A1 adenosine receptor (A1R) by eAMP, a pathway with significant implications for inflammation and immune response. This document serves as a resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting eAMP signaling.

Introduction to Purinergic Signaling and the Role of eAMP

Purinergic signaling is a form of extracellular communication mediated by purine nucleosides and nucleotides, such as ATP, ADP, adenosine, and eAMP.[1][2] These molecules are released into the extracellular space in response to cellular stress, damage, or activation and modulate a wide range of physiological processes by binding to specific purinergic receptors.[2][3]

The canonical view of the purinergic cascade involves the sequential hydrolysis of extracellular ATP and ADP to eAMP by ectonucleotidases like CD39.[4] Subsequently, eAMP is converted to adenosine by ecto-5'-nucleotidase (CD73). While the signaling properties of ATP (via P2X and P2Y receptors) and adenosine (via P1 receptors: A1, A2A, A2B, A3) are well-established, eAMP has historically been considered a transient intermediate. However, emerging research demonstrates that eAMP can exert direct biological effects, independent of its conversion to adenosine, primarily through the activation of the A1 adenosine receptor.

eAMP Metabolic Pathways

The concentration and signaling potential of eAMP are tightly regulated by a series of cell-surface enzymes known as ectonucleotidases. Understanding this metabolic network is critical for interpreting the effects of eAMP.

Generation of eAMP

Extracellular AMP is primarily generated through the hydrolysis of extracellular ATP and ADP. This process is mainly catalyzed by Ecto-nucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), also known as CD39. Another pathway involves the conversion of extracellular cyclic AMP (cAMP) to eAMP by ecto-phosphodiesterases (ecto-PDE).

Degradation of eAMP

The primary metabolic fate of eAMP is its dephosphorylation to adenosine, a reaction catalyzed by ecto-5'-nucleotidase (CD73). This is a crucial step in the purinergic signaling cascade, as it terminates any direct eAMP signaling and generates the potent signaling molecule adenosine. The activity of CD73 is therefore a key determinant of the balance between eAMP and adenosine signaling.

Direct eAMP Signaling Pathways

Compelling evidence indicates that eAMP can function as a signaling molecule by directly activating specific adenosine receptors, most notably the A1 receptor (A1R). This signaling is independent of eAMP's hydrolysis to adenosine.

eAMP as a Direct Agonist of the A1 Adenosine Receptor

Studies utilizing non-hydrolyzable AMP analogs and cells from CD73-deficient animals have demonstrated that eAMP can directly activate the A1R. The A1R is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins. Activation of A1R by eAMP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In functional assays, AMP has been shown to be equipotent to adenosine as a human A1R agonist.

Downstream Signaling Cascades

The direct activation of A1R by eAMP triggers downstream signaling pathways that mediate its physiological effects, particularly in immune cells.

-

p38 MAPK Pathway: In neutrophils, eAMP-mediated A1R activation leads to the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This is a key mechanism underlying the anti-inflammatory effects of eAMP, such as the suppression of reactive oxygen species (ROS) production and degranulation in response to inflammatory stimuli like lipopolysaccharide (LPS).

-

Intracellular Calcium Mobilization: In dendritic cells, eAMP has been shown to increase intracellular Ca2+ concentrations in a time and dose-dependent manner, an effect also mediated by A1R.

Physiological Roles and Therapeutic Implications

The direct signaling of eAMP has significant physiological consequences, particularly in the context of inflammation and immunity.

Modulation of Neutrophil Function

eAMP has been shown to be a potent suppressor of neutrophil activation during endotoxemia. By activating A1R and inhibiting the p38 MAPK pathway, eAMP reduces LPS-induced ROS production, degranulation (as measured by myeloperoxidase release), and production of pro-inflammatory cytokines such as TNF-α and IL-6.

Regulation of Dendritic Cell Function

eAMP is a modulator of dendritic cell (DC) function. It can induce the migration of immature DCs via A1R activation and modulate cytokine secretion, inhibiting the release of TNF-α and IL-12p70 while enhancing the production of IL-10 through A2a receptors. This suggests that eAMP can skew T-cell responses towards a Th2 phenotype.

Therapeutic Potential

The anti-inflammatory properties of eAMP make its signaling pathway an attractive target for drug development. In sepsis models, administration of AMP reduced serum cytokines and neutrophil infiltration. Furthermore, serum AMP levels in septic patients were found to be negatively correlated with disease severity. This suggests that enhancing eAMP signaling, for instance through the development of stable A1R agonists that mimic eAMP's effects or by inhibiting CD73 to increase local eAMP concentrations, could be a viable therapeutic strategy for inflammatory conditions characterized by excessive neutrophil activation.

Quantitative Data on eAMP Signaling

Summarizing the quantitative aspects of eAMP signaling is essential for designing experiments and understanding its physiological relevance.

Table 1: Receptor Interaction and Functional Potency of eAMP

| Parameter | Receptor | Species/System | Value | Reference |

|---|---|---|---|---|

| Functional Potency | A1 Adenosine Receptor (A1R) | Human (in vitro functional assays) | Equipotent with adenosine | |

| Binding Affinity (Kd) of A1R Agonist ([3H]CCPA) | A1 Adenosine Receptor (A1R) | Human Glomeruli | 1.78 ± 0.21 nM |

| Maximum Binding (Bmax) of A1R Agonist ([3H]CCPA) | A1 Adenosine Receptor (A1R) | Human Glomeruli | 271.7 ± 35.8 fmol/mg protein | |

Table 2: Effective Concentrations of eAMP in Experimental Systems

| Experimental System | Effect | Concentration | Reference |

|---|---|---|---|

| In vivo mouse model of endotoxemia | Reduction of serum TNF-α and IL-1β | 50 mg/kg (i.p.) | |

| In vitro LPS-stimulated mouse neutrophils | Inhibition of ROS production, degranulation, and cytokine production | 1 mM | |

| In vitro human dendritic cells | Induction of migration and modulation of cytokine secretion | 10 µM - 1 mM |

| Serum from septic patients | Negatively correlated with disease severity | Elevated compared to healthy volunteers | |

Key Experimental Protocols

Investigating the signaling pathways of eAMP requires specific experimental techniques to differentiate its direct effects from those of its metabolite, adenosine. Below are detailed methodologies for key experiments.

General Workflow for Studying eAMP Effects

A typical workflow involves isolating primary immune cells, treating them with an inflammatory stimulus (e.g., LPS) in the presence or absence of eAMP, and then measuring specific functional and signaling endpoints. Crucially, control experiments should include an ecto-5'-nucleotidase (CD73) inhibitor, such as Adenosine 5'-(α,β-methylene)diphosphate (APCP), to confirm that the observed effects are due to eAMP itself and not its conversion to adenosine.

Protocol: Measurement of Neutrophil Reactive Oxygen Species (ROS)

This protocol is adapted for measuring ROS production in isolated neutrophils using Dihydrorhodamine 123 (DHR 123) and flow cytometry.

-

Neutrophil Isolation: Isolate human or mouse neutrophils from whole blood or bone marrow, respectively, using density gradient centrifugation (e.g., with Percoll or Ficoll-Paque). Resuspend purified neutrophils in a suitable buffer like Hank's Balanced Salt Solution (HBSS).

-

Cell Treatment: Pre-warm neutrophil suspensions (e.g., 1 x 106 cells/mL) to 37°C. Add experimental agents (e.g., eAMP, A1R antagonist, CD73 inhibitor) and pre-incubate for 30 minutes.

-

Dye Loading: Add DHR 123 to the cell suspension to a final concentration of 1-5 µM and incubate for 15 minutes at 37°C in the dark.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or fMLP at 1 µM) to the cell suspensions.

-

Incubation: Incubate the tubes at 37°C for 20-60 minutes to allow for ROS production and oxidation of DHR 123 to the fluorescent Rhodamine 123.

-

Stop Reaction: Stop the reaction by placing the tubes on ice for 5-10 minutes.

-

Cell Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye and stimuli.

-

Flow Cytometry: Resuspend the cell pellet in FACS buffer. Acquire data immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or PE channel for Rhodamine 123).

-

Data Analysis: Analyze the geometric mean fluorescence intensity (MFI) of the neutrophil population for each condition. An increase in MFI corresponds to increased ROS production.

Protocol: Neutrophil Degranulation (Myeloperoxidase Assay)

This protocol describes the measurement of myeloperoxidase (MPO), a marker for azurophilic granule release, from the supernatant of activated neutrophils.

-

Neutrophil Isolation and Treatment: Isolate and treat neutrophils with eAMP and/or other inhibitors as described in protocol 6.2. After the desired incubation time with the primary stimulus (e.g., LPS), centrifuge the plate or tubes at 400 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the cell-free supernatant without disturbing the cell pellet.

-

MPO Measurement (ELISA): Use a commercial MPO ELISA kit. a. Add standards and collected supernatants to the wells of the MPO-antibody-coated microplate. b. Incubate for 60 minutes at room temperature. c. Wash the plate 4 times with the provided wash buffer. d. Add the peroxidase-conjugated detection antibody and incubate for 60 minutes. e. Wash the plate again 4 times. f. Add the TMB substrate and incubate for 30 minutes in the dark. g. Add the stop solution. h. Read the optical density at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of MPO in each sample by comparing the absorbance values to the standard curve.

Protocol: Western Blot for Phospho-p38 MAPK

This protocol outlines the detection of phosphorylated p38 MAPK in cell lysates by Western blotting.

-

Cell Lysis: Following treatment of neutrophils with stimuli and eAMP, place cells on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38), diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again as in step 8. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and/or a loading control like β-actin.

Conclusion

The role of extracellular AMP is expanding from a simple metabolic intermediate to a bona fide signaling molecule with direct, adenosine-independent effects. Its ability to activate the A1 adenosine receptor and subsequently modulate key inflammatory pathways, such as the p38 MAPK cascade in neutrophils, opens new avenues for therapeutic intervention in inflammatory diseases. This technical guide provides a foundational understanding of eAMP signaling pathways, supported by quantitative data and detailed experimental protocols, to empower researchers and drug developers to further explore this promising area of purinergic signaling. Future research should focus on precisely quantifying the binding kinetics of eAMP to various adenosine receptor subtypes and elucidating the full spectrum of its physiological and pathological roles.

References

- 1. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Activation of AMPK attenuates neutrophil proinflammatory activity and decreases the severity of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP is an adenosine A1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Adenosine Monophosphate (AMP) as a Critical Biomarker for Metabolic Stress

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic stress, a condition arising from cellular energy imbalance, is a hallmark of numerous physiological and pathological states, including ischemia, hypoxia, glucose deprivation, and intense physical exercise. The ability to accurately quantify this stress is paramount for understanding disease mechanisms and for the development of novel therapeutics. Adenosine Monophosphate (AMP) has emerged as a highly sensitive and critical biomarker of cellular energy status. A decrease in the cellular ATP:ADP ratio, indicative of metabolic stress, leads to a disproportionately large increase in the concentration of AMP.[1] This amplified signal is primarily sensed by the AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that orchestrates a comprehensive response to restore energy homeostasis. This technical guide provides an in-depth overview of AMP's role as a biomarker, the intricacies of the AMPK signaling pathway, detailed experimental protocols for its quantification, and its application in drug development.

The Central Role of AMP in Cellular Energy Sensing

In cellular bioenergetics, Adenosine Triphosphate (ATP) is the principal energy currency. Its hydrolysis to Adenosine Diphosphate (ADP) and inorganic phosphate releases energy to fuel cellular processes. The relative levels of ATP, ADP, and AMP are maintained in a dynamic equilibrium primarily by the adenylate kinase reaction:

2 ADP ↔ ATP + AMP

Under normal homeostatic conditions, the cellular ATP:ADP ratio is high (approximately 10:1), which keeps AMP levels very low.[1] During metabolic stress (e.g., from nutrient withdrawal or hypoxia), ATP consumption outpaces production, causing the ATP:ADP ratio to fall. This shift pushes the adenylate kinase equilibrium to the right, resulting in a significant and rapid increase in the relative concentration of AMP.[1] This makes AMP a more sensitive indicator of energy stress than either ATP or ADP.

The AMPK Signaling Pathway: The Master Energy Regulator

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as the primary sensor for cellular energy status.[2][3] Its activation triggers a cascade that shifts the cell from anabolic (ATP-consuming) processes to catabolic (ATP-producing) pathways to restore energy balance.

3.1 AMPK Structure and Activation Mechanism AMPK is a heterotrimeric complex composed of a catalytic α-subunit and two regulatory subunits, β and γ. Its activation is a multi-step process:

-

Allosteric Activation: An increase in the AMP:ATP ratio leads to AMP binding to the γ subunit, causing a conformational change that allosterically activates the kinase.

-

Phosphorylation: This conformational change promotes the phosphorylation of a critical threonine residue (Thr172) on the activation loop of the α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1). This phosphorylation can increase AMPK activity by over 1,000-fold.

-

Inhibition of Dephosphorylation: The binding of AMP also protects AMPK from dephosphorylation by protein phosphatases, thus sustaining its activated state.

3.2 Downstream Effects of AMPK Activation Once activated, AMPK phosphorylates numerous downstream targets to orchestrate a global metabolic shift:

-

Inhibition of Anabolic Pathways: AMPK switches off energy-intensive processes such as the synthesis of fatty acids (by phosphorylating and inhibiting Acetyl-CoA Carboxylase, ACC), cholesterol (by inhibiting HMG-CoA Reductase), and proteins (by inhibiting the mTORC1 pathway).

-

Activation of Catabolic Pathways: AMPK promotes ATP production by stimulating glucose uptake (via translocation of GLUT4 transporters), glycolysis, and fatty acid oxidation. It also enhances mitochondrial biogenesis through the activation of PGC-1α.

AMP as a Biomarker in Specific Stress Conditions

The utility of AMP as a biomarker is evident across various models of metabolic stress.

4.1 Glucose Deprivation The absence of glucose severely limits glycolytic flux and subsequent ATP production, leading to a robust activation of AMPK. In pancreatic β-cell lines, for instance, glucose removal can induce a more than five-fold activation of AMPK, which is tightly correlated with a significant increase in the cellular AMP/ATP ratio. This response is critical for cell survival under nutrient-scarce conditions.

Table 1: Changes in AMPK Activation under Glucose Deprivation

| Cell Type | Condition | Fold Increase in AMPK Activity | Reference |

|---|---|---|---|

| Pancreatic β-cells (HIT-T15, INS-1) | Glucose removal | > 5-fold | |

| Ovarian Cancer Cells | Glucose-free media or 2-DG | Activation of AMPK, Inhibition of Akt |

| WT and HIF-1α-null cells | Glucose deprivation (normoxia) | Increased AMPK Thr172 phosphorylation | |

4.2 Hypoxia and Ischemia Hypoxia limits oxygen availability for oxidative phosphorylation, the most efficient pathway for ATP synthesis. Canonically, this is expected to increase the AMP/ATP ratio and activate AMPK. However, compelling evidence shows that under moderate hypoxia (e.g., 1.5% O₂), AMPK can be activated independently of a detectable change in the bulk AMP/ATP ratio. This alternative activation mechanism is believed to be mediated by an increase in reactive oxygen species (ROS) generated from the mitochondria.

Table 2: Changes in Adenine Nucleotide Levels under Hypoxia

| Cell Type / Model | Condition | Change in AMP/ATP Ratio | AMPK Activation | Reference |

|---|---|---|---|---|

| Mouse Embryonic Fibroblasts | Hypoxia (1.5% O₂) for 10-60 min | No significant change | Yes (via mtROS) | |

| 143B cells and PASMC | Hypoxia (1.5% O₂) for 2 h | No significant change | Yes |

| Lung Epithelial Cells | Hypoxia | Increased | Yes | |

4.3 Physical Exercise During physical exercise, muscle cells rapidly consume ATP to fuel contractions. This leads to a rise in the AMP:ATP ratio and strong activation of AMPK. Activated AMPK in muscle enhances glucose uptake and fatty acid oxidation to meet the increased energy demand. Studies in humans have shown that exercise intensity is a key determinant of AMPK activation, with higher intensities leading to a more significant increase in the activity of the α2 isoform of AMPK.

Table 3: Changes in AMPK Activation with Exercise in Human Skeletal Muscle

| Exercise Condition | AMPK Isoform | Change in Activity | Reference |

|---|---|---|---|

| 70% VO₂max for 20 min | α2 | Significant increase | |

| 70% VO₂max for 20 min | α1 | No significant change |

| 50% VO₂max for 20 min | α2 | No significant change | |

Experimental Protocols for Measurement

Accurate quantification of AMP and AMPK activation is crucial for research and clinical applications.

5.1 Quantification of AMP and Other Adenine Nucleotides Due to its low basal concentration, measuring AMP requires highly sensitive techniques.

5.1.1 Protocol: Ion-Pairing HPLC with Fluorescence Detection This method offers excellent sensitivity for measuring adenine nucleotides in the picomolar range.

-

Sample Preparation: Homogenize cells or tissues in an ice-cold buffer and deproteinize, often using perchloric acid. Neutralize the extract with potassium hydroxide.

-

Derivatization: Convert adenine nucleotides to their highly fluorescent 1, N⁶-etheno derivatives by incubating the sample with chloroacetaldehyde (pH 4.5, 60°C for 60 minutes).

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An aqueous buffer containing an ion-pairing reagent, such as tetrabutylammonium phosphate (TBAP), is used to retain the polar nucleotides. A typical gradient involves varying the concentration of an organic solvent like acetonitrile.

-

-

Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the etheno-derivatives.

-

Quantification: Calculate concentrations based on calibration curves generated from pure standards of ATP, ADP, and AMP.

5.1.2 Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for its high sensitivity and specificity, allowing for direct measurement of AMP without derivatization.

-

Sample Preparation: Perform a rapid extraction of metabolites using an ice-cold solvent mixture (e.g., methanol/acetonitrile/water) to quench enzymatic activity.

-

Chromatography:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining highly polar analytes like nucleotides.

-

Mobile Phase: A typical gradient runs from high to low organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI), typically in negative ion mode.

-

Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each nucleotide (e.g., m/z 348.2 for AMP) and monitoring a specific product ion after fragmentation (e.g., m/z 136.1). This provides exceptional specificity.

-

-

Quantification: Use stable isotope-labeled internal standards for the most accurate quantification.

5.2 Measurement of AMPK Activation via Western Blot The most common method to assess AMPK activation is to measure the phosphorylation of the α-subunit at Threonine 172 (Thr172) relative to the total amount of AMPK α protein.

-

Sample Preparation (Lysis):

-

Rapidly lyse cells or tissues in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer by heating at 95°C for 5 minutes. Load equal amounts of total protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Use a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoproteins can cause high background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with two separate primary antibodies (on two separate blots with identical samples, or sequentially on the same blot after stripping):

-

Phospho-AMPKα (Thr172) antibody: To detect the activated form.

-

Total AMPKα antibody: To detect the total amount of the protein, regardless of phosphorylation state.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting chemiluminescent signal.

-

Analysis: Use densitometry software to quantify the band intensities. The level of AMPK activation is expressed as the ratio of the phospho-AMPKα signal to the total AMPKα signal.

Applications in Drug Development and Therapeutics

The central role of the AMP/AMPK system in regulating metabolism makes it a prime target for therapeutic intervention in metabolic diseases.

-

Therapeutic Target: AMPK is a validated drug target for type 2 diabetes, obesity, and other metabolic syndromes. Pharmacological activation of AMPK can mimic the beneficial effects of exercise, such as increased glucose uptake and fatty acid oxidation in peripheral tissues.

-

AMPK Activators:

-

Metformin: A widely prescribed anti-diabetic drug that indirectly activates AMPK, partly through effects on the mitochondrial respiratory chain.

-

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): An AMP analog that is metabolized intracellularly to ZMP, which mimics the effects of AMP to activate AMPK. It is a valuable tool for preclinical research.

-

-

Biomarker for Efficacy: Measuring AMP levels and downstream AMPK phosphorylation (p-ACC, p-AMPK) can serve as robust pharmacodynamic biomarkers in preclinical and clinical studies to confirm target engagement and assess the efficacy of novel AMPK-activating drugs.

Conclusion

This compound is a highly dynamic and sensitive biomarker of cellular metabolic stress. Its concentration, tightly linked to the cell's energy charge, provides a critical signal that is interpreted by the master regulator, AMPK. Understanding the nuances of the AMP-AMPK signaling axis and employing precise, validated methods for its measurement are essential for researchers in both basic science and drug development. The protocols and data presented in this guide offer a framework for leveraging AMP as a powerful tool to investigate metabolic regulation and to develop next-generation therapeutics for a host of metabolic diseases.

References

- 1. AMP-activated protein kinase: a key regulator of energy balance with many roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenosine Monophosphate in Neuronal Plasticity and Memory: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine monophosphate (AMP) is a critical signaling molecule in the central nervous system, playing a pivotal role in the regulation of neuronal plasticity and the formation of long-term memories. Its influence is primarily mediated through two key signaling pathways: the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, and the AMP-activated protein kinase (AMPK) pathway. These pathways converge on downstream effectors that modulate synaptic strength, gene expression, and protein synthesis, all of which are fundamental processes for memory consolidation. This technical guide provides a comprehensive overview of the core signaling cascades, experimental methodologies to study these processes, and quantitative data derived from key research findings.

Core Signaling Pathways

The cAMP/PKA/CREB Signaling Pathway in Long-Term Potentiation

The canonical cAMP/PKA/CREB pathway is a cornerstone of activity-dependent synaptic plasticity, particularly in the induction and maintenance of the late phase of long-term potentiation (L-LTP), a cellular correlate of long-term memory.[1][2][3] The activation of this pathway is initiated by neurotransmitter binding to G-protein coupled receptors (GPCRs), leading to the synthesis of cAMP, which in turn activates a cascade of downstream signaling events culminating in altered gene expression and protein synthesis.

The sequence of events is as follows:

-

Activation of Adenylyl Cyclase: Neurotransmitters, such as norepinephrine and dopamine, bind to their respective GPCRs on the postsynaptic membrane. This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[4]

-

Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of PKA.[4] cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

-

Phosphorylation of Downstream Targets: The catalytic subunits of PKA are now free to phosphorylate a variety of downstream targets that are crucial for synaptic plasticity. These include:

-

AMPA Receptors: PKA phosphorylates the GluA1 subunit of AMPA receptors at Serine-845. This phosphorylation is thought to "prime" the receptors for their insertion into the postsynaptic membrane, a key step in increasing synaptic strength during LTP.

-

Inhibitor-1 (I-1): PKA phosphorylates and activates I-1, which then inhibits protein phosphatase 1 (PP1). The inhibition of PP1 is critical as PP1 can dephosphorylate and inactivate CaMKII, a kinase essential for the early phase of LTP. Thus, PKA-mediated inhibition of PP1 "gates" the CaMKII signaling required for LTP.

-

-

Nuclear Translocation and CREB Phosphorylation: A portion of the activated PKA catalytic subunits translocates to the nucleus. Inside the nucleus, PKA phosphorylates the cAMP response element-binding protein (CREB) at Serine-133.

-

Gene Transcription and Protein Synthesis: Phosphorylated CREB (pCREB) recruits the transcriptional co-activator CREB-binding protein (CBP). This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. The transcribed genes encode for proteins necessary for the consolidation of L-LTP and long-term memory, such as brain-derived neurotrophic factor (BDNF) and other plasticity-related proteins.

The AMPK Signaling Pathway in Neuronal Energy Homeostasis and Plasticity

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of metabolic stress, such as a high AMP:ATP ratio. In neurons, AMPK plays a vital role in maintaining energy homeostasis during periods of high synaptic activity. However, its role in synaptic plasticity is complex, with evidence suggesting that while essential for providing the energy required for plasticity, its over-activation can be detrimental to processes like L-LTP.

The key steps in the AMPK signaling pathway are:

-

Activation by Energy Depletion: Increased neuronal activity leads to ATP hydrolysis, elevating the intracellular AMP:ATP ratio. AMP binds to the γ-subunit of AMPK, causing a conformational change that allows for its phosphorylation and activation by upstream kinases such as LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).

-

Metabolic Regulation: Activated AMPK works to restore cellular energy balance by:

-

Inhibiting ATP-Consuming Processes: AMPK phosphorylates and inhibits key enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC) in fatty acid synthesis.

-

Stimulating ATP-Producing Processes: AMPK promotes glucose uptake and glycolysis.

-

-

Modulation of Synaptic Plasticity: The impact of AMPK on LTP is multifaceted. While maintaining the energy supply is critical for the energetically demanding processes of LTP, excessive AMPK activation can inhibit the mTOR pathway, which is also necessary for the protein synthesis required for L-LTP. This suggests that a tight regulation of AMPK activity is crucial for enabling long-lasting synaptic changes.

References

Regulation of Protein Synthesis by Adenosine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein synthesis is a fundamental and energetically demanding process essential for cell growth, proliferation, and function. Consequently, cells have evolved intricate mechanisms to tightly regulate this process in response to nutrient availability and energy status. A key signaling molecule at the heart of this regulation is adenosine monophosphate (AMP), a sensitive indicator of the cell's energy charge. An elevated AMP-to-ATP ratio signifies a low-energy state, triggering a cascade of events to conserve ATP by inhibiting anabolic processes, most notably protein synthesis, while activating catabolic pathways to replenish energy stores.

This technical guide provides an in-depth exploration of the core mechanisms by which AMP governs protein synthesis. We will dissect the pivotal signaling pathways, present quantitative data on the effects of AMP, and provide detailed experimental protocols for studying these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cellular metabolism and its intersection with protein synthesis.

Core Mechanisms of AMP-Mediated Regulation of Protein Synthesis

The primary effector of AMP's regulatory role in protein synthesis is the AMP-activated protein kinase (AMPK) . AMPK is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor. When the intracellular AMP:ATP ratio rises, AMP binds to the γ-subunit of AMPK, leading to a conformational change that promotes its activation through phosphorylation at Threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases such as Liver Kinase B1 (LKB1). Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a cellular response that halts non-essential energy-consuming processes.

The inhibition of protein synthesis by AMPK is multifaceted, targeting two major aspects of the translational machinery: translation initiation and elongation , and ribosome biogenesis .

Signaling Pathways

The regulation of protein synthesis by AMP is primarily mediated through two well-characterized signaling pathways downstream of AMPK: the mTORC1 pathway, which mainly controls translation initiation, and the eEF2K pathway, which governs translation elongation.

The AMPK-mTORC1 Signaling Axis

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and a potent promoter of protein synthesis. Under conditions of energy sufficiency, mTORC1 is active and promotes translation. However, in response to an elevated AMP/ATP ratio, activated AMPK inhibits mTORC1 activity through two principal mechanisms:

-

Phosphorylation of TSC2: AMPK directly phosphorylates the tuberous sclerosis complex 2 (TSC2) at multiple sites, including Ser1387. This phosphorylation enhances the GTPase-activating protein (GAP) activity of the TSC1-TSC2 complex towards the small GTPase Rheb (Ras homolog enriched in brain). In its GTP-bound state, Rheb is a potent activator of mTORC1. By promoting the conversion of Rheb-GTP to its inactive GDP-bound state, AMPK effectively shuts down mTORC1 signaling.

-

Phosphorylation of Raptor: AMPK can also directly phosphorylate the regulatory-associated protein of mTOR (Raptor), a key component of the mTORC1 complex, at Ser792. This phosphorylation event contributes to the inhibition of mTORC1 activity.

Inhibition of mTORC1 by AMPK leads to the dephosphorylation and activation of its downstream targets, which ultimately represses translation initiation:

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing its incorporation into the eIF4F complex. The eIF4F complex is crucial for the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs, a critical step in cap-dependent translation initiation. By preventing the phosphorylation of 4E-BP1, mTORC1 inhibition leads to the sequestration of eIF4E and a global reduction in translation initiation.

-

Ribosomal Protein S6 Kinase 1 (S6K1): mTORC1-mediated phosphorylation and activation of S6K1 leads to the phosphorylation of several targets that promote protein synthesis, including the ribosomal protein S6 (RPS6). Inhibition of mTORC1 prevents S6K1 activation, thereby dampening the translation of a class of mRNAs containing a 5' terminal oligopyrimidine (TOP) tract, which often encode ribosomal proteins and other components of the translational machinery.

The AMPK-eEF2K Signaling Axis

Translation elongation, the process of polypeptide chain extension, is another energy-intensive step in protein synthesis. AMPK also targets this process through the activation of eukaryotic elongation factor 2 kinase (eEF2K). eEF2K is a dedicated kinase that phosphorylates eukaryotic elongation factor 2 (eEF2). Phosphorylation of eEF2 on Thr56 prevents its binding to the ribosome, thereby inhibiting the translocation step of elongation.

Activated AMPK directly phosphorylates and activates eEF2K at multiple sites, including Ser398. This leads to an increase in eEF2 phosphorylation and a subsequent reduction in the rate of translation elongation, thus conserving cellular energy.

Regulation of Ribosome Biogenesis

Ribosome biogenesis is an extremely energy-intensive process that is tightly coupled to cell growth. AMPK activation leads to a rapid downregulation of ribosome production to conserve energy. This is primarily achieved through the inhibition of RNA Polymerase I (Pol I)-mediated transcription of ribosomal RNA (rRNA) genes.

AMPK directly phosphorylates and inactivates the transcription initiation factor IA (TIF-IA) at Ser635. TIF-IA is a crucial factor that links Pol I to the promoter of rRNA genes. Phosphorylation of TIF-IA by AMPK prevents its association with the SL1 complex, a key component of the pre-initiation complex, thereby blocking the assembly of the transcription machinery at the rDNA promoter and halting rRNA synthesis. Studies have shown that glucose deprivation, which activates AMPK, can lead to a 50-70% decrease in pre-rRNA levels.[1]

Quantitative Data

The following tables summarize key quantitative data on the effects of AMP and AMPK activation on protein synthesis and related signaling pathways.

| Parameter | Condition | Organism/Cell Type | Observed Effect | Reference |

| Protein Synthesis Rate | AICAR (AMPK activator) injection | Rat skeletal muscle | Reduction to 45% of control value | [2] |

| Protein Synthesis Rate | Glucose deprivation (activates AMPK) | HCT116 cells | Repression of protein synthesis | [3] |

| pre-rRNA Synthesis | Glucose deprivation (activates AMPK) | Mammalian cells | 50-70% decrease in pre-rRNA levels | [1] |

| AMPK Activity | Increasing AMP concentration | Purified rat liver AMPK | Half-maximal activation at 5 µM AMP (at 200 µM ATP) | [4] |

| AMPK Activity | Allosteric activation by AMP | In vitro | Up to 10-fold activation | |

| AMPK Activity | Phosphorylation by upstream kinases | In vitro | Up to 100-fold activation | |

| eIF4E-eIF4G Association | AICAR treatment | Rat skeletal muscle | Reduction to 10% of control value | |

| S6K1 Phosphorylation (Thr389) | AICAR treatment post-STIM | Rat skeletal muscle | Inhibition of post-STIM phosphorylation | |

| 4E-BP1 Phosphorylation | AICAR treatment post-STIM | Rat skeletal muscle | Inhibition of post-STIM phosphorylation | |

| eEF2 Phosphorylation (Thr56) | AICAR treatment post-STIM | Rat skeletal muscle | Elevated post-STIM phosphorylation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Protein Synthesis Rate using SUnSET (SUrface SEnsing of Translation)

The SUnSET method is a non-radioactive technique to measure global protein synthesis in cultured cells and tissues. It is based on the incorporation of the aminonucleoside antibiotic puromycin into nascent polypeptide chains.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Puromycin dihydrochloride (e.g., Sigma-Aldrich)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-puromycin antibody (e.g., clone 12D10 from Millipore)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired compounds (e.g., AMP analogs, AMPK activators) for the specified duration.

-

Puromycin Labeling: 15 minutes before the end of the treatment, add puromycin to the culture medium at a final concentration of 5 µg/mL.

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to the plate and incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-puromycin primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis of the entire lane for each sample to quantify the amount of puromycin-labeled peptides, which is proportional to the rate of protein synthesis. Normalize the puromycin signal to a loading control (e.g., Ponceau S staining or a housekeeping protein like actin or tubulin).

-

In Vitro AMPK Kinase Assay

This protocol describes a method to measure the activity of immunoprecipitated or purified AMPK.

Materials:

-

Cell or tissue lysate

-

Protein A/G beads

-

AMPK antibody (for immunoprecipitation)

-

Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

AMP (as an activator)

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Immunoprecipitation of AMPK (if using cell lysates):

-

Incubate cell lysate with an AMPK antibody overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 2 hours.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Prepare the reaction mixture in a final volume of 25 µL containing:

-

Immunoprecipitated AMPK or purified AMPK enzyme

-

200 µM SAMS peptide

-

200 µM AMP

-

200 µM [γ-³²P]ATP (specific activity ~3000 cpm/pmol)

-

Kinase assay buffer

-

-

Incubate the reaction at 30°C for 10-20 minutes.

-

-

Stopping the Reaction and Measuring Incorporation:

-

Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Immediately wash the paper three times for 15 minutes each in 1% phosphoric acid.

-

Wash once with acetone.

-

Allow the paper to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific activity of AMPK as pmol of phosphate incorporated into the SAMS peptide per minute per mg of protein.

In Vitro mTORC1 Kinase Assay

This protocol details the measurement of mTORC1 activity from immunoprecipitated complexes.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Lysis buffer (e.g., 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.3% CHAPS, supplemented with protease inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-Raptor or anti-mTOR)

-

Protein A/G beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Purified substrate (e.g., recombinant GST-4E-BP1 or GST-S6K1)

-

ATP

-

SDS-PAGE and Western blotting reagents

-

Phospho-specific antibodies for the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-S6K1 (Thr389))

Procedure:

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells in CHAPS-containing lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-Raptor antibody for 2 hours at 4°C.

-

Add protein A/G beads and incubate for another hour.

-

Wash the immunoprecipitates three times with lysis buffer and twice with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the purified substrate (e.g., 1 µg of GST-4E-BP1).

-

Initiate the reaction by adding ATP to a final concentration of 200 µM.

-

Incubate at 37°C for 20-30 minutes with gentle agitation.

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.

-

Analyze the band intensity to determine the relative mTORC1 kinase activity.

-

Conclusion

This compound is a critical regulator of protein synthesis, acting primarily through the activation of AMPK to coordinate a multifaceted response that conserves cellular energy during times of metabolic stress. By inhibiting the key anabolic pathways of translation initiation, elongation, and ribosome biogenesis, AMP ensures that the cell's resources are redirected towards energy production until homeostasis is restored. A thorough understanding of these intricate signaling networks is paramount for researchers in basic science and for professionals in drug development, as dysregulation of these pathways is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The experimental protocols provided herein offer a robust toolkit for the investigation of these fundamental cellular processes. Further research, particularly in generating more comprehensive quantitative data on the dose-dependent effects of AMP and the dynamics of phosphorylation events, will continue to illuminate the precise mechanisms of this vital regulatory system.

References

- 1. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 3. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Adenosine Monophosphate in Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction